molecular formula C17H16O4 B1585976 Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate CAS No. 59447-12-0

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Cat. No. B1585976
CAS RN: 59447-12-0
M. Wt: 284.31 g/mol
InChI Key: CAXNCSRMNJVMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a chemical compound with the molecular formula C17H16O4 . It has an average mass of 284.306 Da and a monoisotopic mass of 284.104858 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate consists of a propanoate backbone with a 3-oxo group and a 4-phenoxyphenyl group . The 3-oxo group indicates the presence of a carbonyl group (C=O) on the third carbon of the propanoate backbone, while the 4-phenoxyphenyl group is a phenyl ring attached to the fourth carbon of the propanoate backbone via an oxygen atom .

Scientific Research Applications

Green Chemistry Applications

  • Polymer Synthesis : A study explored using phloretic acid, a phenolic compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach indicates the potential for ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in synthesizing bio-based polymers with applications in materials science (Acerina Trejo-Machin et al., 2017).

Catalysis and Reaction Media

  • Catalytic Activity : A study on poly(3,4-ethylenedioxythiophene) demonstrated its use in immobilizing metal particle catalysts and reagents for catalytic activities in hydrogenation and electro-oxidation reactions. This suggests potential uses for ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in developing new catalytic systems or reaction media (C. Sivakumar & K. Phani, 2011).

Environmental Bioremediation

  • Bioremediation : Research on Fusarium incarnatum UC-14's laccase in a reverse micelles system for bisphenol A degradation highlights the enzyme's effectiveness in degrading hydrophobic phenolic pollutants. This points towards the potential role of similar compounds in enhancing biodegradability of environmental pollutants (Urvish Chhaya & A. Gupte, 2013).

Drug Synthesis Intermediates

  • Pharmaceutical Intermediates : A study on the enzyme-catalyzed synthesis of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates reveals the efficiency of multienzymatic procedures in producing enantiomerically enriched acids, which are valuable in drug synthesis (J. Brem et al., 2010).

Analytical Chemistry

  • Analytical Characterization : Studies on polymorphism in pharmaceutical compounds, including a detailed analysis of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, reveal the complexity in characterizing such molecules using spectroscopic and diffractometric techniques. This underscores the relevance of ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate in pharmaceutical analysis and development (F. Vogt et al., 2013).

properties

IUPAC Name

ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-2-20-17(19)12-16(18)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXNCSRMNJVMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375079
Record name ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

CAS RN

59447-12-0
Record name ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-phenoxybenzoic acid (10.4 g, 48.7 mmol) in tetrahydrofuran (150 ml) was added 1,1′-carbonylbis-1H-imidazole (8.68 g, 53.6 mmol), and the mixture was stirred at room temperature for 30 min. To the reaction solution was added monoethyl malonate magnesium salt (7.67 g, 26.8 mmol), and the mixture was stirred at room temperature for 2 hrs. Ethyl acetate (50 ml) and water (50 ml) were added to the reaction solution and conc. hydrochloric acid was added until the aqueous layer showed acidic pH. The reaction solution was extracted with ethyl acetate (200 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give ethyl 3-oxo-3-(4-phenoxyphenyl)propionate (12.9 g, 93%) as a brown oil.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-phenoxybenzoic acid (13.5 g, 63.0 mmol) in tetrahydrofuran (150 ml) was added 1,1′-carbonylbis-1H-imidazole (11.2 g, 69.3 mmol), and the mixture was stirred at room temperature for 30 min. To the reaction solution was added monoethyl malonate magnesium salt (10 g, 34.8 mmol) and the mixture was stirred at room temperature for 2 hrs. To the reaction solution were added ethyl acetate (50 ml) and water (50 ml), and conc. hydrochloric acid was added until the pH of the aqueous layer became acidic. The reaction solution was extracted with ethyl acetate (200 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give ethyl 3-oxo-3-(4-phenoxyphenyl)propionate (17.9 g, 100%) as a brown oil.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Citations

For This Compound
1
Citations
S Numao, F Hasler, C Laguerre, H Srinivas, N Wack… - Scientific Reports, 2017 - nature.com
Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that comprises both epoxide hydrolase and aminopeptidase activity, exerted by two overlapping catalytic sites. …
Number of citations: 29 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.